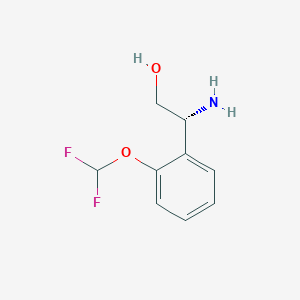

(r)-2-Amino-2-(2-(difluoromethoxy)phenyl)ethan-1-ol

Description

(R)-2-Amino-2-(2-(difluoromethoxy)phenyl)ethan-1-ol is a chiral amino alcohol featuring a phenyl ring substituted with a difluoromethoxy group (–O–CF₂H) at the ortho position. This compound belongs to a broader class of β-amino alcohols, which are critical intermediates in synthesizing pharmaceuticals, agrochemicals, and chiral ligands. The stereochemistry (R-configuration) and electron-withdrawing difluoromethoxy group significantly influence its physicochemical properties and biological activity.

Properties

Molecular Formula |

C9H11F2NO2 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

(2R)-2-amino-2-[2-(difluoromethoxy)phenyl]ethanol |

InChI |

InChI=1S/C9H11F2NO2/c10-9(11)14-8-4-2-1-3-6(8)7(12)5-13/h1-4,7,9,13H,5,12H2/t7-/m0/s1 |

InChI Key |

KNLKUOWICIJMHD-ZETCQYMHSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](CO)N)OC(F)F |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)N)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-(difluoromethoxy)phenyl)ethan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-(difluoromethoxy)benzaldehyde with a suitable amine source, followed by reduction to yield the desired product . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2-(difluoromethoxy)phenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form simpler amines.

Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like halogens . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various substituted phenyl ethanols, amines, and oxides, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(2-(difluoromethoxy)phenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its chiral nature and functional groups .

Medicine

In medicine, ®-2-Amino-2-(2-(difluoromethoxy)phenyl)ethan-1-ol is investigated for its potential therapeutic effects, including its role as a precursor for pharmaceutical compounds .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials, contributing to advancements in various technological applications .

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-(difluoromethoxy)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and difluoromethoxy group play crucial roles in binding to these targets, influencing various biochemical pathways . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights structural differences among related compounds:

| Compound Name | Substituent(s) on Phenyl Ring | Molecular Formula | Molar Mass (g/mol) | CAS Number |

|---|---|---|---|---|

| (R)-2-Amino-2-(2-(difluoromethoxy)phenyl)ethan-1-ol | 2-(difluoromethoxy) | C₉H₁₁F₂NO₂ | 217.19 | Not provided |

| (R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-ol | 5-bromo, 2-fluoro | C₈H₉BrFNO | 234.07 | 1213027-14-5 |

| (R)-2-Amino-2-(4-methoxy-2-methylphenyl)ethan-1-ol | 4-methoxy, 2-methyl | C₁₀H₁₅NO₂ | 181.23 | 1213920-90-1 |

| 2-Amino-1-[2,5-difluorophenyl]ethanol | 2,5-difluoro | C₈H₉F₂NO | 173.16 | 1567958-26-2 |

| (R)-2-Amino-2-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-ol | 2,2-difluorobenzo[d][1,3]dioxol-4-yl | C₉H₉F₂NO₃ | 233.17 | 1072855-42-5 |

Key Observations :

- Steric and Electronic Modulation : Halogen substituents (e.g., bromo, fluoro) increase molecular polarity and may improve binding affinity in drug-receptor interactions. For instance, the 5-bromo-2-fluoro analog (234.07 g/mol) has a higher molar mass due to bromine’s atomic weight .

- Ring System Variations : The benzo[d][1,3]dioxol group in CAS 1072855-42-5 introduces a fused ring system, altering solubility and conformational rigidity compared to simple phenyl derivatives .

Physicochemical Properties

While explicit data for the target compound are unavailable, trends can be inferred:

- Solubility : Polar substituents (e.g., –OH, –NH₂) enhance water solubility, but bulky or hydrophobic groups (e.g., bromo, benzo[d][1,3]dioxol) reduce it. The difluoromethoxy group’s intermediate polarity may balance solubility and lipophilicity .

- Acidity/Basicity: The amino group (pKa ~9–10) and hydroxyl group (pKa ~15–16) contribute to zwitterionic behavior in aqueous solutions. Electron-withdrawing substituents (e.g., –F, –CF₂H) may slightly lower the amino group’s pKa compared to methoxy analogs .

Biological Activity

(R)-2-Amino-2-(2-(difluoromethoxy)phenyl)ethan-1-ol, also known by its CAS number 1094709-75-7, is a chiral compound that has gained attention for its potential biological activities. The presence of the difluoromethoxy group enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Molecular Characteristics

- Molecular Formula : C9H10F2N2O

- Molecular Weight : 192.19 g/mol

- IUPAC Name : (R)-2-amino-2-(2-(difluoromethoxy)phenyl)ethanol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its unique structure allows it to modulate the activity of these targets, leading to diverse biological effects.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Studies have shown that compounds with similar structures can inhibit beta-secretase (BACE1), an enzyme implicated in Alzheimer’s disease. Inhibition of BACE1 can reduce the formation of amyloid-beta plaques, which are characteristic of Alzheimer's pathology .

- Anticancer Properties : The fluorinated phenyl group enhances lipophilicity and may contribute to increased potency against various cancer cell lines. For example, compounds with trifluoromethyl substitutions have demonstrated improved cytotoxicity in human cancer cell lines .

- Histone Deacetylase Inhibition : The compound may also act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer progression and neurodegenerative diseases. Fluorinated derivatives have been shown to exhibit potent HDAC inhibition, suggesting that this compound could have similar effects .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.